(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Description
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C14H16F3N5O and its molecular weight is 327.311. The purity is usually 95%.
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Biological Activity
The compound (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H16F3N5O
- Molecular Weight : 319.30 g/mol
The compound features a triazole ring substituted with dimethylamino groups and a trifluoromethylphenyl moiety, which contributes to its unique chemical properties and biological activity.
Anticancer Potential
Research indicates that compounds with triazole rings exhibit significant anticancer properties. In vitro studies have shown that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines. For instance:
- Study Findings : A derivative of the triazole compound demonstrated potent antiproliferative effects on lung cancer and breast cancer cell lines by inhibiting key signaling pathways such as the ERK1/2 and Akt pathways .
Antimicrobial Activity
Triazole derivatives have also been studied for their antimicrobial properties. The presence of the dimethylamino group enhances the lipophilicity of the compound, potentially increasing its permeability through microbial membranes.
- Case Study : A related triazole compound was evaluated against several bacterial strains, showing effective inhibition of growth at low concentrations. The mechanism was attributed to interference with bacterial cell wall synthesis.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial growth.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels within cells, contributing to cytotoxicity against cancer cells.
Research Findings Summary
Properties
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O/c1-20(2)12-18-13(21(3)4)22(19-12)11(23)9-5-7-10(8-6-9)14(15,16)17/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHBODVMGNFTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.